molecular formula C14H16Cl2N4S B4595570 N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No.: B4595570
M. Wt: 343.3 g/mol
InChI Key: ZFKIFGWHFSTFSM-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a useful research compound. Its molecular formula is C14H16Cl2N4S and its molecular weight is 343.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0472731 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods to synthesize and characterize thiourea derivatives, which are crucial for understanding their chemical properties and potential applications. One study reported the synthesis of thiourea derivatives and their characterization using spectroscopic techniques such as IR, 1H, and 13C NMR. The structural determination of these compounds provides insight into their potential as building blocks for more complex chemical entities (Yusof et al., 2010).

Biological Activities

Thiourea derivatives have been evaluated for their potential biological activities, including anticancer and antimicrobial effects. For instance, pyrazole thiourea chimeric derivatives were synthesized and assessed for their apoptotic activities in human cancer cell lines. Some compounds showed promising apoptosis-inducing effects, suggesting their potential as anticancer agents (Nițulescu et al., 2015). Additionally, novel compounds containing pyrazole rings demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Antiallergy and Antihypertensive Effects

Further studies explored the antiallergy and antihypertensive effects of thiourea derivatives. A series of N-(4-substituted-thiazolyl)oxamic acid derivatives showed potent antiallergy activity, outperforming standard treatments in preclinical models (Hargrave et al., 1983). Another investigation into antihypertensive thiourea derivatives identified compounds with significant oral antihypertensive activity, although they also exhibited sedative effects, underscoring the complexity of drug development (Tilley et al., 1980).

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4S/c1-8-10(9(2)20(3)19-8)7-17-14(21)18-12-6-4-5-11(15)13(12)16/h4-6H,7H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKIFGWHFSTFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.